4-Chloro-5-iodo-7-(beta-D-ribofuranosyl)-7H-pyrrolo[2.3-d]pyrimidine
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Overview
Description
4-Chloro-5-iodo-7-(beta-D-ribofuranosyl)-7H-pyrrolo[2.3-d]pyrimidine is a synthetic nucleoside analog. This compound is structurally related to naturally occurring nucleosides and has been studied for its potential biological activities, including antiviral and anticancer properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-iodo-7-(beta-D-ribofuranosyl)-7H-pyrrolo[2.3-d]pyrimidine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the pyrrolo[2.3-d]pyrimidine core.
Glycosylation: The ribofuranosyl moiety is introduced via glycosylation reactions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reagent concentrations, would be necessary to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-5-iodo-7-(beta-D-ribofuranosyl)-7H-pyrrolo[2.3-d]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chloro and iodo groups can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, potentially altering its biological activity.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or thiols can be used for substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the iodo group with a thiol would yield a thioether derivative.
Scientific Research Applications
4-Chloro-5-iodo-7-(beta-D-ribofuranosyl)-7H-pyrrolo[2.3-d]pyrimidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex nucleoside analogs.
Biology: The compound is studied for its potential to inhibit certain enzymes and pathways in biological systems.
Industry: It may be used in the development of new pharmaceuticals and as a tool in biochemical research.
Mechanism of Action
The mechanism of action of 4-Chloro-5-iodo-7-(beta-D-ribofuranosyl)-7H-pyrrolo[2.3-d]pyrimidine involves its incorporation into nucleic acids, leading to the inhibition of key enzymes and pathways. For example, it can inhibit adenosine kinase, affecting cellular adenosine levels and modulating various biological processes .
Comparison with Similar Compounds
Similar Compounds
5-Iodotubercidin: A closely related compound with similar biological activities.
Toyocamycin: Another nucleoside analog with antiviral and anticancer properties.
Sangivamycin: Known for its potential anticancer activity.
Uniqueness
4-Chloro-5-iodo-7-(beta-D-ribofuranosyl)-7H-pyrrolo[2.3-d]pyrimidine is unique due to its specific halogenation pattern and ribofuranosyl moiety, which confer distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C11H11ClIN3O4 |
---|---|
Molecular Weight |
411.58 g/mol |
IUPAC Name |
(2R,3R,4S,5R)-2-(4-chloro-5-iodopyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C11H11ClIN3O4/c12-9-6-4(13)1-16(10(6)15-3-14-9)11-8(19)7(18)5(2-17)20-11/h1,3,5,7-8,11,17-19H,2H2/t5-,7-,8-,11-/m1/s1 |
InChI Key |
GLPYFEIMSDFUHC-IOSLPCCCSA-N |
Isomeric SMILES |
C1=C(C2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N=CN=C2Cl)I |
Canonical SMILES |
C1=C(C2=C(N1C3C(C(C(O3)CO)O)O)N=CN=C2Cl)I |
Origin of Product |
United States |
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